3,5-Dihydroxybenzoic acid
Overview
Description
It is a colorless solid with the chemical formula C₇H₆O₄ and a molar mass of 154.12 g/mol . This compound is a type of hydroxybenzoic acid, which are aromatic carboxylic acids containing hydroxyl groups attached to the benzene ring. Hydroxybenzoic acids are known for their biochemical and antioxidant capabilities .
Mechanism of Action
Target of Action
3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is a selective agonist of the hydroxycarboxylic acid receptor 1 (HCA1, also known as GPR81) . HCA1 is a receptor that plays a significant role in the regulation of lipolysis in adipocytes .
Mode of Action
The compound interacts with its target, HCA1, and inhibits lipolysis in adipocytes . This means it prevents the breakdown of lipids, which can have various downstream effects on metabolic processes.
Biochemical Pathways
This compound is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics and links to many health benefits . It is a metabolite of alkylresorcinols, first identified in human urine , and can be quantified in urine and plasma , and may be an alternative, equivalent biomarker of whole grain wheat intake .
Pharmacokinetics
The pharmacokinetics of this compound in humans has been studied, and it has been found that significant amounts of metabolites are still retained in the body 25 hours after ingestion .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an inhibitor of lipolysis in adipocytes . By preventing the breakdown of lipids, it can influence various metabolic processes and potentially contribute to the health benefits associated with the consumption of whole grains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is soluble in ethanol, ether, acetone, and hot water . It reacts with fuming sulfuric acid or hot concentrated sulfuric acid to form a purple-red compound, and it turns wine red when it reacts with ferric chloride . These properties can affect how the compound interacts with its target and carries out its functions in different environments.
Biochemical Analysis
Biochemical Properties
3,5-Dihydroxybenzoic acid plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, including hydroxycarboxylic acid receptors (HCAR1 and HCAR2). These interactions are crucial for its role in inhibiting lipolysis in adipocytes, which can help manage dyslipidemia . Additionally, this compound is involved in the regulation of glucose metabolism through its interaction with lactate .
Cellular Effects
This compound has been shown to influence various cellular processes. It promotes neural precursor cell proliferation and neurogenesis, which is beneficial for brain function . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the HCAR1 receptor, which plays a role in maintaining cell stemness and regulating carcinogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with hydroxycarboxylic acid receptors. It acts as an agonist for HCAR1, leading to the inhibition of lipolysis in adipocytes . This compound also influences gene expression by modulating the activity of specific transcription factors involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of lipid metabolism and neurogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on lipid metabolism and brain function. At higher doses, toxic or adverse effects may occur, including potential disruptions in metabolic processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of alkylresorcinols and can be quantified in urine and plasma as a biomarker of whole grain intake . The compound interacts with enzymes such as lactate dehydrogenase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. This localization is essential for its role in regulating cellular metabolism and neurogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzoic acid is typically prepared by the disulfonation of benzoic acid followed by hydrolysis of the disulfonate . The process involves sulfonation of benzoic acid with fuming sulfuric acid at high temperatures (240-250°C) to form 3,5-disulfonic acid benzoic acid. This intermediate is then subjected to hydrolysis to yield this compound .
Industrial Production Methods: The industrial production method involves sulfonation, hydrolysis, and crystallization steps. The sulfonated product is hydrolyzed, and the resulting mixture is subjected to acid precipitation, centrifugation, and washing with methanol. The final product is obtained through crystallization .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like sulfuric acid or nitric acid.
Major Products:
Oxidation: Oxidation typically yields quinones or carboxylic acids.
Reduction: Reduction can produce hydroxybenzyl alcohols.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to derivatives like nitro or sulfonic acids
Scientific Research Applications
3,5-Dihydroxybenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.
p-Hydroxybenzoic Acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.
Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory properties.
Gentisic Acid: Known for its analgesic and anti-inflammatory effects.
Gallic Acid: Used in the food industry as an antioxidant and in the pharmaceutical industry for its therapeutic properties.
Uniqueness of 3,5-Dihydroxybenzoic Acid: this compound is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity. Its ability to act as a biomarker for whole grain intake and its involvement in neurogenesis highlight its unique applications in nutritional and neurological research .
Properties
IUPAC Name |
3,5-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMGAFJOZZIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
145639-71-0 | |
Record name | Benzoic acid, 3,5-dihydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145639-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8059184 | |
Record name | 3,5-Dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | 3,5-Dihydroxybenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19736 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 3,5-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000021 [mmHg] | |
Record name | 3,5-Dihydroxybenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19736 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-10-5 | |
Record name | 3,5-Dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Resorcylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIHYDROXYBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,5-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIHYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WC5LMO6L1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,5-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 °C | |
Record name | 3,5-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.